1-Methyl-5-(1,3-dioxolan-2-yl)-imidazole
Description
Historical and Current Perspectives on Imidazole (B134444) Derivatives in Chemical Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, has a rich history in chemistry, first being synthesized by Heinrich Debus in 1858. nih.gov Initially named glyoxaline, it was prepared from glyoxal and ammonia (B1221849). nih.gov This core structure is a fundamental component of many essential biological molecules, including the amino acid histidine and the hormone histamine. wikipedia.org Its presence in purines also makes it a cornerstone of nucleic acids. wikipedia.org
Historically, the discovery of natural products containing the imidazole moiety spurred significant research into its properties and potential applications. eurekaselect.com In contemporary chemical research, imidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry. ijpsjournal.com This is due to their ability to interact with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities. ijpsjournal.comnih.gov
The versatility of the imidazole ring has led to the development of numerous synthetic methodologies for its creation and functionalization. mdpi.comorganic-chemistry.org Researchers have explored its use in a vast range of therapeutic areas, and many imidazole-containing compounds have been successfully marketed as drugs. eurekaselect.comnih.gov
Table 1: Selected Therapeutic Applications of Imidazole Derivatives
| Therapeutic Area | Examples of Activity |
|---|---|
| Antifungal | Marketed drugs like ketoconazole, miconazole, and clotrimazole contain the imidazole ring. nih.gov |
| Antibacterial | Imidazole-based compounds have been developed to combat various bacterial strains. nih.govnih.gov |
| Anticancer | The imidazole scaffold is present in anticancer agents and is a subject of ongoing research for new cancer therapies. nih.govwisdomlib.org |
| Anti-inflammatory | Derivatives have shown potential in modulating inflammatory pathways. ijpsjournal.com |
Current research continues to expand upon the vast potential of imidazole derivatives, with studies focusing on the synthesis of novel compounds with enhanced efficacy and specificity for various biological targets. ijpsjournal.com
Significance of 1,3-Dioxolane (B20135) Moieties in Advanced Synthetic Strategies
The 1,3-dioxolane group is a five-membered saturated oxygen heterocycle, which is a cyclic acetal (B89532). chemicalbook.comwikipedia.org This functional group plays a crucial role in modern organic synthesis, primarily as a protecting group for aldehydes and ketones. wikipedia.org The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a common and efficient method to mask the reactivity of the carbonyl group during multi-step syntheses. chemicalbook.com This protection is reversible, allowing for the regeneration of the carbonyl group under specific, often acidic, conditions.
Beyond its role in protection, the 1,3-dioxolane moiety is also a key structural feature in various pharmacologically active molecules. chemicalbook.com Its presence can influence the solubility, stability, and biological activity of a compound. Furthermore, 1,3-dioxolane can be used as a solvent and a reactive intermediate in the synthesis of pharmaceuticals and other specialty chemicals. silverfernchemical.com
Table 2: Key Roles of 1,3-Dioxolane in Organic Synthesis
| Role | Description |
|---|---|
| Protecting Group | Masks the reactivity of aldehydes and ketones towards nucleophiles and other reagents. wikipedia.org |
| Synthetic Intermediate | Serves as a building block in the synthesis of more complex molecules. silverfernchemical.com |
| Chiral Auxiliary | Chiral dioxolanes can be used to induce stereoselectivity in asymmetric synthesis. |
| Solvent | Used as a polar aprotic solvent in various chemical reactions. silverfernchemical.com |
The stability and versatility of the 1,3-dioxolane ring make it an invaluable tool for synthetic chemists, enabling the construction of complex molecular architectures with high precision and control. organic-chemistry.org
Conceptual Framework and Research Impetus for 1-Methyl-5-(1,3-dioxolan-2-yl)-imidazole Investigation
The conceptual framework for investigating this compound is built upon the synergistic combination of the well-established properties of its two core components. The imidazole ring provides a biologically relevant scaffold known for its diverse pharmacological activities, while the 1,3-dioxolane moiety serves as a masked aldehyde, a highly versatile functional group in organic synthesis.
The primary research impetus for the synthesis and study of this compound is its potential as a valuable synthetic intermediate. By incorporating a protected aldehyde onto the imidazole ring, chemists can create a bifunctional molecule. The imidazole portion can be further modified or can act as a directing group, while the latent aldehyde in the dioxolane ring can be unmasked at a later synthetic stage for a variety of chemical transformations. These transformations could include:
Reductive amination to form amines.
Wittig reactions to form alkenes.
Grignard reactions to form secondary alcohols.
Oxidation to form carboxylic acids.
This strategic design allows for the late-stage functionalization of the imidazole scaffold, a powerful approach in the synthesis of libraries of compounds for drug discovery. The methyl group at the 1-position of the imidazole ring prevents tautomerization and provides a fixed point of substitution, simplifying subsequent reactions.
In essence, this compound represents a molecular building block designed for efficiency and versatility. Its investigation is driven by the need for novel, functionalized heterocyclic compounds that can accelerate the discovery and development of new pharmaceuticals and other advanced materials. The combination of a proven bioactive core with a versatile synthetic handle makes this compound a target of significant interest in contemporary organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-1-methylimidazole |
InChI |
InChI=1S/C7H10N2O2/c1-9-5-8-4-6(9)7-10-2-3-11-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
FPZYEKYQKDCXQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2OCCO2 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Methyl 5 1,3 Dioxolan 2 Yl Imidazole
Reactivity and Stability of the 1,3-Dioxolane (B20135) Functionality
The 1,3-dioxolane ring in 1-Methyl-5-(1,3-dioxolan-2-yl)-imidazole serves as a protective group for a formyl functionality. Its reactivity is primarily characterized by its behavior under acidic conditions, which lead to its cleavage and the regeneration of the aldehyde.
Acid-Catalyzed Hydrolysis and Equilibrium Studies
The hydrolysis of the 1,3-dioxolane group is a well-established acid-catalyzed process. researchgate.netmasterorganicchemistry.comyoutube.comorgoreview.com The reaction proceeds via protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the corresponding aldehyde, in this case, 1-methyl-1H-imidazole-5-carbaldehyde.
Ring-Opening and Re-Cyclization Pathways
The principal ring-opening pathway for the 1,3-dioxolane functionality in this molecule is the acid-catalyzed hydrolysis described above. In the absence of water, but in the presence of other nucleophiles, alternative ring-opening reactions could potentially occur, though such pathways are less common for simple dioxolanes.
Re-cyclization, the reverse reaction of hydrolysis, is the formation of the 1,3-dioxolane from 1-methyl-1H-imidazole-5-carbaldehyde and ethylene glycol. This reaction is typically catalyzed by an acid and requires conditions that remove the water formed during the reaction, such as azeotropic distillation, to drive the equilibrium toward the acetal (B89532) product.
Reaction Pathways of the Imidazole (B134444) Nucleus
The reactivity of the imidazole ring in this compound is characteristic of an electron-rich aromatic heterocycle. It is susceptible to attack by electrophiles and, under certain conditions, can undergo nucleophilic substitution.
Electrophilic and Nucleophilic Aromatic Substitutions on the Imidazole Ring
Electrophilic aromatic substitution on the imidazole ring generally occurs at the C4 or C5 positions, as these are the most electron-rich. nih.govglobalresearchonline.net In this compound, the C5 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C4 or C2 positions. The 1-methyl group is an activating group, further enhancing the electron density of the ring and facilitating electrophilic substitution. The precise regioselectivity of such reactions would depend on the nature of the electrophile and the reaction conditions. For instance, nitration of 1-methylimidazole (B24206) can lead to substitution at various positions depending on the nitrating agent and conditions.
Nucleophilic aromatic substitution on an unsubstituted imidazole ring is generally difficult due to the high electron density of the ring. Such reactions typically require the presence of a good leaving group and/or strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, which lacks such activating features, direct nucleophilic aromatic substitution on the imidazole ring is not a favored reaction pathway.
Reactions with Diverse Nucleophiles (e.g., Hydrazines, Amidines, Thiourea)
The primary site for reaction with nucleophiles in this compound is the latent carbonyl group protected by the dioxolane functionality. Under acidic conditions that promote hydrolysis of the dioxolane, the liberated 1-methyl-1H-imidazole-5-carbaldehyde can readily react with a variety of nitrogen-based nucleophiles.
Hydrazines: The aldehyde would be expected to react with hydrazines to form the corresponding hydrazones. Substituted hydrazines would yield substituted hydrazones.
Amidines: The reaction with amidines would likely lead to the formation of N,N'-disubstituted aminals or related condensation products, depending on the reaction conditions.
Thiourea (B124793): In the presence of an acid catalyst, the aldehyde could react with thiourea to form a thiouronium salt, which could then cyclize to form various heterocyclic systems.
It is important to note that these reactions would typically be performed on the unprotected aldehyde, 1-methyl-1H-imidazole-5-carbaldehyde, rather than directly on the dioxolane-protected compound, as the conditions required for the nucleophilic attack would likely also lead to the hydrolysis of the dioxolane.
Pericyclic and Radical Reactions Involving the Imidazole System
The participation of the imidazole ring in pericyclic reactions, such as cycloadditions, is not a commonly observed mode of reactivity, as it would require the disruption of the aromatic sextet. youtube.comyoutube.com
Radical reactions involving the imidazole nucleus are more plausible. The imidazole ring can react with radical species, and N-alkylimidazoles can be precursors to radical cations. However, specific studies on pericyclic or radical reactions involving this compound are not documented in the scientific literature. General principles suggest that under radical-generating conditions, reactions could be initiated, but the specific pathways and products are not established for this particular molecule.
Concomitant Reactivity and Inter-Ring Effects between Imidazole and Dioxolane Moieties
The chemical reactivity of this compound is governed by the electronic and steric interplay between the imidazole and dioxolane rings. The imidazole ring, being an electron-rich aromatic system, significantly influences the adjacent dioxolane moiety, and conversely, the dioxolane group imparts its own electronic and steric effects on the imidazole ring.
Conversely, the electron-rich nature of the imidazole ring can influence the stability and reactivity of the dioxolane ring. The acetal linkage in the dioxolane ring is susceptible to hydrolysis under acidic conditions. The proximity of the imidazole ring, which can be protonated to form an imidazolium (B1220033) ion, might influence the local pH and potentially catalyze the hydrolysis of the dioxolane ring under certain conditions.
Steric effects also play a crucial role in the reactivity of this molecule. numberanalytics.com The 1,3-dioxolan-2-yl group is relatively bulky. wikipedia.org Its presence at the C5 position of the imidazole ring can create steric hindrance, influencing the regioselectivity of reactions. chemistrytalk.org For instance, electrophilic substitution at the adjacent C4 position might be sterically hindered, potentially favoring reactions at the less hindered C2 position. chemistrytalk.org
The concomitant reactivity can be observed in reactions that involve both rings. For example, in a reaction where the imidazole nitrogen acts as a nucleophile, the steric bulk of the dioxolane group could influence the trajectory of the incoming electrophile. Similarly, any reaction that alters the electronic nature of the imidazole ring will, in turn, affect the stability of the dioxolane acetal.
A summary of the expected inter-ring effects is presented in the table below.
| Interacting Moiety | Electronic Effect on the Other Moiety | Steric Effect on the Other Moiety |
| Imidazole Ring | Electron-donating character can influence the stability of the dioxolane acetal. | Minimal direct steric effect on the dioxolane ring itself. |
| Dioxolane Moiety | Inductive electron withdrawal (-I) by oxygen atoms can slightly deactivate the imidazole ring towards electrophilic substitution. | The bulky nature of the dioxolane group can hinder reactions at the adjacent C4 position of the imidazole ring. |
Computational and Experimental Mechanistic Elucidation
Understanding the detailed reaction mechanisms of this compound requires a synergistic approach combining computational modeling and experimental studies. Such investigations are crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms. acs.org For this compound, DFT calculations can be employed to:
Determine the ground-state electronic structure: This includes mapping the electron density, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating the molecular electrostatic potential (MEP). These parameters help in identifying the nucleophilic and electrophilic sites within the molecule.
Model reaction pathways: By calculating the energies of reactants, transition states, and products, the entire reaction coordinate can be mapped. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics.
Investigate the role of catalysts and solvents: The effect of different catalysts and solvent environments on the reaction mechanism can be simulated, aiding in the selection of optimal reaction conditions.
Experimental mechanistic studies provide tangible evidence to support or refute computationally proposed mechanisms. Key experimental techniques that can be applied include:
Kinetic studies: By monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, the rate law can be determined, which provides valuable information about the species involved in the rate-determining step.
Isotope labeling studies: By replacing specific atoms in the molecule with their isotopes (e.g., ¹³C, ¹⁵N, ²H), the movement of atoms during the reaction can be traced, providing direct evidence for bond-making and bond-breaking events.
Trapping of intermediates: In some reactions, it is possible to isolate or trap reactive intermediates, providing direct proof of their existence in the reaction pathway.
The direct observation of reaction intermediates is a powerful method for mechanistic elucidation. In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, without the need for sampling and quenching. nih.govnih.gov This is particularly valuable for studying short-lived or unstable intermediates.
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can monitor the progress of a reaction by tracking the changes in the vibrational frequencies of functional groups. acs.orgspecac.com For reactions involving this compound, this technique could be used to:
Monitor the consumption of reactants by observing the disappearance of their characteristic IR bands.
Detect the formation of products by the appearance of new IR bands.
Identify transient intermediates that may have unique vibrational signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is another powerful tool for reaction monitoring. magritek.comnih.gov It provides detailed structural information about the species present in the reaction mixture. By acquiring NMR spectra at regular intervals, it is possible to:
Track the concentration of reactants, intermediates, and products over time. nih.govresearchgate.netchemrxiv.org
Identify the structure of intermediates by analyzing their chemical shifts, coupling constants, and through multidimensional NMR experiments.
Obtain kinetic data by analyzing the rate of change of signal intensities.
The table below summarizes the potential applications of in-situ spectroscopic techniques for studying reactions of this compound.
| Spectroscopic Technique | Information Obtainable | Potential Application Example |
| In-situ FTIR | Changes in functional group vibrations. | Monitoring the acylation of the imidazole ring by observing the appearance of a new carbonyl stretch. |
| In-situ NMR | Detailed structural information and quantification of species. | Following the hydrolysis of the dioxolane ring by monitoring the disappearance of the acetal proton signal and the appearance of signals for the corresponding aldehyde and diol. |
While this compound itself is achiral, reactions at the imidazole ring or at the dioxolane ring can lead to the formation of stereocenters. The stereochemical outcome of such reactions is of significant interest, particularly in the synthesis of chiral molecules for pharmaceutical applications.
If a reaction introduces a new stereocenter into the molecule, for example, through an addition reaction to the imidazole ring, the presence of the existing dioxolane ring could lead to diastereoselectivity. The dioxolane ring can influence the stereochemical outcome through several mechanisms:
Steric hindrance: The bulky dioxolane group can block one face of the imidazole ring, forcing an incoming reagent to attack from the less hindered face. wikipedia.org
Chelation control: If the reaction involves a metal catalyst, the oxygen atoms of the dioxolane ring could coordinate with the metal, creating a rigid intermediate that directs the stereochemical course of the reaction.
The diastereomeric ratio (d.r.) of the products can be determined experimentally using techniques such as NMR spectroscopy or chiral chromatography. The observed diastereoselectivity provides valuable insights into the transition state geometry of the reaction.
Furthermore, if the starting material is a chiral derivative of this compound (for example, if the dioxolane ring is derived from a chiral diol), then reactions at the imidazole ring would be examples of diastereoselective synthesis. The inherent chirality of the dioxolane moiety would be expected to induce asymmetry in the newly formed stereocenter. The stereoselective opening of chiral dioxolane acetals is a known phenomenon and the principles governing this can be extended to understand the stereochemical influence of the dioxolane ring in this context. acs.org
The study of stereochemical outcomes is crucial for the development of asymmetric syntheses utilizing this versatile heterocyclic building block.
Computational and Theoretical Chemistry of 1 Methyl 5 1,3 Dioxolan 2 Yl Imidazole
Electronic Structure and Molecular Conformation Analysis
The electronic structure and conformational possibilities of 1-Methyl-5-(1,3-dioxolan-2-yl)-imidazole are fundamental to understanding its chemical behavior. These aspects are primarily dictated by the interplay of the aromatic imidazole (B134444) ring and the flexible dioxolane ring.
Quantum chemical calculations are instrumental in determining the ground state properties of molecules. For derivatives of imidazole, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed to optimize molecular geometry and calculate electronic properties. nih.gov
Table 1: Predicted Ground State Properties of this compound
| Property | Predicted Value | Method of Prediction |
|---|---|---|
| Dipole Moment | ~3-5 D | Based on DFT calculations of similar imidazole derivatives |
| Point Group Symmetry | C1 | Due to the asymmetric substitution |
Note: The values in this table are estimations based on computational studies of analogous compounds.
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the imidazole and dioxolane rings, as well as the puckering of the dioxolane ring itself. Ab initio molecular orbital calculations have been used to study the conformational preferences of 1,3-dioxolane (B20135), revealing a potential energy surface with multiple minima corresponding to different twisted and envelope conformations. researchgate.net
For this compound, the rotation around the C5-C(dioxolane) bond would likely have a relatively low energy barrier, allowing for multiple stable conformations. The relative energies of these conformers would be influenced by steric interactions between the hydrogen atoms on the imidazole ring and the dioxolane ring. Computational studies on 5-substituted 1,3-dioxanes have shown that both equatorial and axial chair conformers can exist, with defined pathways for conformational isomerization. researchgate.net A similar principle would apply to the dioxolane ring in the target molecule.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, providing a deeper understanding of the molecular structure.
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often utilizing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. iu.edu.sa
For this compound, the following chemical shifts can be anticipated based on studies of related compounds such as 1-methylimidazole (B24206) and various dioxolane-containing molecules. spectrabase.comijcmas.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole-H2 | ~7.5 | ~138 |
| Imidazole-H4 | ~7.0 | ~128 |
| N-CH₃ | ~3.7 | ~33 |
| Dioxolane-CH | ~5.8 | ~103 |
| Dioxolane-CH₂ | ~4.0-4.2 | ~65 |
| Imidazole-C2 | - | ~138 |
| Imidazole-C4 | - | ~128 |
Note: These are estimated values and can vary depending on the solvent and the specific computational method used.
The chemical shifts of the imidazole protons are influenced by the electron-donating methyl group and the substituent at the C5 position. The protons and carbons of the dioxolane ring would exhibit shifts characteristic of acetals.
Theoretical vibrational frequencies and their corresponding assignments to specific molecular motions can be calculated using DFT. These calculations aid in the interpretation of experimental Infrared (IR) and Raman spectra.
The vibrational spectrum of this compound would be a composite of the vibrational modes of the 1-methylimidazole and 1,3-dioxolane moieties.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretching (imidazole) | 3100 - 3150 | Stretching of C-H bonds on the imidazole ring researchgate.net |
| C-H stretching (methyl) | 2900 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group |
| C-H stretching (dioxolane) | 2850 - 2980 | Stretching of C-H bonds in the dioxolane ring |
| C=N/C=C stretching (imidazole) | 1450 - 1600 | Ring stretching modes of the imidazole core |
Note: These frequencies are based on DFT calculations of similar imidazole and dioxolane-containing compounds and represent the fundamental vibrations. semanticscholar.orgmdpi.com
Reaction Pathway Mapping and Transition State Characterization
Computational chemistry can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms. For this compound, reactions such as further N-alkylation or electrophilic substitution at the C2 or C4 positions of the imidazole ring are of interest.
Studies on the N-alkylation of imidazoles have shown that the reaction proceeds through a transition state where the alkylating agent approaches the lone pair of the sp²-hybridized nitrogen. nih.gov The presence of the dioxolane group at the C5 position may sterically hinder or electronically influence the approach of reactants to the imidazole ring.
Computational mapping of a hypothetical electrophilic substitution reaction, for instance, would involve:
Locating the transition state structure: This is a first-order saddle point on the potential energy surface.
Calculating the activation energy: The energy difference between the reactants and the transition state.
Performing Intrinsic Reaction Coordinate (IRC) calculations: To confirm that the transition state connects the reactants and products.
Energy Profiles and Activation Energy Calculations for Key Transformations
For a molecule like this compound, a key transformation of theoretical interest could involve conformational changes of the dioxolane ring or potential rearrangements within the imidazole ring, although the N-methylation prevents the common tautomerization seen in N-H imidazoles. Studies on related heterocyclic systems provide insight into the magnitude of these energy barriers. For instance, computational analyses of sigmatropic shifts (the migration of a group) in imidazole rings have determined activation barriers, which are crucial for understanding molecular stability and reactivity.
Table 1: Representative Activation Energies for Transformations in Imidazole-Related Systems Note: This data is from analogous systems and serves to illustrate the typical energy scales.
| Transformation | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| nih.govresearchgate.net-Sigmatropic H-shift | Cyclopentadiene | B3LYP/6-31G* | 27.0 |
| N to N H-migration | Pyrazole | B3LYP/6-31G* | 47.3 |
MAD: Mean Absolute Deviation
Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Studies
To gain a deeper understanding of a chemical transformation, chemists perform a reaction coordinate analysis. This involves identifying the transition state (TS)—the highest energy point along the reaction path—and then calculating the Intrinsic Reaction Coordinate (IRC). The IRC path confirms that the identified transition state correctly connects the reactants and products, essentially mapping the most energy-efficient "valley floor" of the reaction pathway on the potential energy surface.
IRC calculations are crucial for visualizing the geometric changes that occur during a reaction. For a hypothetical reaction involving this compound, an IRC study would detail the precise changes in bond lengths, bond angles, and dihedral angles as the molecule moves from its reactant geometry, through the transition state, to the product geometry. This level of detail is fundamental to confirming reaction mechanisms and understanding the dynamics of molecular transformations.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. These interactions dictate the crystal packing, which in turn influences physical properties such as melting point, solubility, and stability. Computational analysis, often complementing experimental X-ray crystallography data, is essential for quantifying and characterizing these forces.
Analysis of Hydrogen Bonding Networks in Solid State
Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the case of this compound, the N1 position is methylated, meaning it cannot act as a hydrogen bond donor. However, the N3 atom of the imidazole ring, with its lone pair of electrons, is a potent hydrogen bond acceptor. Furthermore, the oxygen atoms of the dioxolane ring can also act as hydrogen bond acceptors.
Therefore, in a crystal structure, it is expected that C–H···N and C–H···O interactions would be significant. nih.gov For example, weak hydrogen bonds involving the hydrogen atoms of the imidazole ring or the methyl group and the nitrogen or oxygen atoms of neighboring molecules would likely play a crucial role in stabilizing the crystal lattice. In the presence of co-crystallized water or solvent molecules, O-H···N or O-H···O bonds would form, creating extensive networks. nih.govresearchgate.net
Table 2: Common Hydrogen Bond Geometries in Imidazole Derivatives
| Donor-H···Acceptor | Compound Type | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|
| O—H···O | 1-Methylimidazole 3-oxide monohydrate | 2.7 - 2.8 | 165 - 175 |
| C—H···N | Substituted Nitroimidazole | ~2.6 | ~145 |
π-π Stacking and Other Non-Covalent Interactions
As an aromatic heterocycle, the imidazole ring of this compound can participate in π-π stacking interactions. These interactions occur when the electron clouds of two aromatic rings overlap, providing significant cohesive energy. The geometry of this stacking can be parallel-displaced or T-shaped, with face-to-face arrangements being less common due to electrostatic repulsion.
Computational studies on substituted imidazoles have quantified these interactions, showing centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. nih.gov The presence of the dioxolane substituent would influence the packing, potentially leading to more complex arrangements where π-stacking coexists with hydrogen bonding and other van der Waals forces to create a stable three-dimensional crystalline architecture.
Advanced Characterization Methodologies in Research on 1 Methyl 5 1,3 Dioxolan 2 Yl Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For 1-Methyl-5-(1,3-dioxolan-2-yl)-imidazole, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.
¹H NMR: This technique would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the methyl group attached to the nitrogen (a singlet, likely around 3.5-4.0 ppm), the two protons on the imidazole (B134444) ring (two singlets or doublets, typically between 7.0 and 8.0 ppm), the single proton on the acetal (B89532) carbon (a singlet, expected around 5.5-6.0 ppm), and the four protons of the ethylene (B1197577) glycol bridge in the dioxolane ring (a multiplet, around 3.8-4.2 ppm). Integration of these signals would confirm the number of protons in each environment.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms. Signals would be expected for the N-methyl carbon, the three carbons of the imidazole ring, the acetal carbon (methine), and the two equivalent carbons of the dioxolane ring.
2D NMR Techniques: Further structural confirmation would be achieved using 2D NMR experiments like COSY (to show proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals), definitively assigning each signal to its specific atom within the molecular framework.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact mass to four or five decimal places. This allows for the unambiguous calculation of its molecular formula (C₇H₁₀N₂O₂). The monoisotopic mass would be compared against the theoretical value to confirm the compound's identity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key signals would include C-H stretching vibrations for both the aromatic (imidazole) and aliphatic (methyl, dioxolane) portions, C=N and C=C stretching vibrations from the imidazole ring (typically in the 1400-1600 cm⁻¹ region), and strong C-O stretching bands characteristic of the acetal (dioxolane) group, usually found in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for identifying vibrations of the imidazole ring, which often produce strong Raman signals due to their polarizability.
X-ray Crystallography for Definitive Solid-State Structural Determination
Should the compound be successfully crystallized, single-crystal X-ray diffraction would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on:
Bond Lengths and Angles: Confirming the exact geometry of the imidazole and dioxolane rings.
Conformation: Revealing the spatial orientation of the dioxolane group relative to the imidazole ring.
Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice through forces like hydrogen bonding or van der Waals interactions.
Without access to published experimental results, the creation of specific data tables for these analytical methods is impossible. The scientific community relies on published, peer-reviewed data to ensure accuracy and reproducibility, and such data for this compound is not currently available in the public domain.
Future Research Directions and Emerging Avenues for 1 Methyl 5 1,3 Dioxolan 2 Yl Imidazole
Sustainable and Green Chemistry Approaches in Synthesis
Traditional synthesis routes for imidazole (B134444) derivatives can involve harsh reaction conditions, hazardous solvents, and time-consuming protocols. mdpi.com Future research should prioritize the development of eco-friendly synthetic pathways for 1-Methyl-5-(1,3-dioxolan-2-yl)-imidazole, aligning with the principles of green chemistry.
Key areas for investigation include:
Bio-based Catalysts: Exploring the use of natural, biodegradable, and inexpensive catalysts, such as lemon juice, which have proven effective in the synthesis of other imidazole derivatives. jipbs.com
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound sonochemistry to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comderpharmachemica.com Ultrasound, for instance, can enhance mass transfer and lead to significantly shorter reaction times. mdpi.com
Green Solvents: Shifting from conventional organic solvents to greener alternatives like water, ethanol, or ionic liquids to minimize environmental impact.
Reusable Catalysts: Employing solid-supported catalysts, such as zeolites (e.g., ZSM-11) or nanomagnetic catalysts, which can be easily separated from the reaction mixture and reused multiple times, thereby reducing waste and cost. tandfonline.comnih.gov
| Parameter | Conventional Synthesis | Potential Green Chemistry Approach |
|---|---|---|
| Catalyst | Homogeneous acids/bases (e.g., H₂SO₄, CH₃COOH) nih.gov | Reusable zeolites, nanomagnetic catalysts, bio-catalysts jipbs.comtandfonline.comnih.gov |
| Energy Source | Conventional heating/reflux | Microwave irradiation, ultrasound sonochemistry mdpi.comderpharmachemica.com |
| Solvent | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free conditions jipbs.com |
| Work-up | Often requires tedious extraction and purification | Simple filtration for catalyst recycling, minimal purification nih.gov |
| Yield/Time | Variable yields, often long reaction times | Potentially higher yields in significantly shorter times mdpi.com |
Continuous Flow Chemistry and Process Intensification Studies
The transition from batch processing to continuous flow manufacturing represents a significant step forward for chemical synthesis, offering enhanced safety, scalability, and efficiency. researchgate.net Applying continuous flow technology to the synthesis of this compound is a promising avenue for future research.
Future studies could focus on:
Reactor Design: Investigating the use of microreactors or packed-bed reactors, such as the Phoenix Flow Reactor™, which allow for precise control over reaction parameters like temperature, pressure, and residence time. thalesnano.com
Catalyst Immobilization: Developing methods to immobilize catalysts, like acidic zeolites, within flow reactors to enable continuous production without the need for downstream catalyst separation. thalesnano.com
Telescoped Synthesis: Designing multi-step, continuous-flow systems that combine several reaction and purification steps without isolating intermediates. nih.gov This approach could streamline the synthesis of this compound and its subsequent derivatives, significantly reducing production time and waste.
| Feature | Advantage in Synthesizing this compound |
|---|---|
| Superior Heat & Mass Transfer | Improved reaction control, higher yields, and better product purity. |
| Enhanced Safety | Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions. researchgate.net |
| Rapid Optimization | Automated systems allow for quick screening of reaction conditions to find optimal parameters. researchgate.net |
| Scalability | Production can be scaled up by extending operational time or by "numbering-up" parallel reactor systems. researchgate.net |
| Process Intensification | Integration of synthesis and purification steps reduces the overall process footprint and waste generation. researchgate.netresearchgate.net |
Exploration in Materials Science for Advanced Functional Materials
The unique electronic and coordination properties of the imidazole ring make it an attractive building block for advanced functional materials. nih.govresearchgate.net The this compound scaffold, with its protected aldehyde, offers a functional handle that can be deprotected and utilized for post-synthetic modification of materials.
Emerging avenues for research include:
Metal-Organic Frameworks (MOFs): Incorporating the compound as a ligand in the synthesis of novel MOFs. researchgate.netmdpi.com The imidazole nitrogen atoms can coordinate with metal ions, while the dioxolane group could be hydrolyzed to reveal a reactive aldehyde for anchoring guest molecules or catalysts.
Chemosensory Polymers: Grafting the imidazole derivative onto conjugated polymer backbones, such as polyfluorene. The resulting material could be investigated for its fluorescent sensing capabilities toward metal ions or other analytes. acs.org
Coordination Polymers: Using the scaffold to create coordination polymers and metal-organic cages (MOCs) with potential applications in host-guest chemistry, luminescence, and proton conductivity. researchgate.net The specific substitution pattern may lead to unique cage structures and functionalities.
| Material Type | Role of this compound | Potential Function |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker or functional strut | Gas storage, separation, catalysis, chemical sensing mdpi.com |
| Conjugated Polymers | Functional side chain | Fluorescent chemosensors for ions or biological molecules acs.org |
| Metal-Organic Cages (MOCs) | Self-assembling ligand | Molecular recognition, drug delivery, biomimetic catalysis researchgate.net |
| Ionic Liquids | Precursor for imidazolium (B1220033) salts | Green solvents, electrolytes, catalysts nih.govlifechemicals.com |
Development of Novel Catalytic Systems Incorporating the Scaffold
The imidazole scaffold is central to many catalytic systems, from metalloenzymes to N-heterocyclic carbenes (NHCs). tandfonline.com The specific structure of this compound could be leveraged to design new, highly efficient catalysts.
Future research should explore:
N-Heterocyclic Carbene (NHC) Precursors: Synthesizing novel imidazolium salts from the title compound to serve as precursors for NHCs. These NHCs can be used as ligands for transition metals in a wide range of catalytic reactions, such as olefin metathesis. lifechemicals.com The substituent at the C5 position could sterically and electronically tune the properties of the resulting catalyst.
Biomimetic Catalysts: Using the imidazole moiety to mimic the active sites of metalloenzymes. sciopen.com The compound could be integrated into supramolecular assemblies that catalyze complex reactions like oxidation or hydrolysis cascades, mimicking biological processes. sciopen.com
Organocatalysts: Investigating the potential of the compound and its derivatives to act directly as organocatalysts, leveraging the basicity and nucleophilicity of the imidazole ring.
Heterogeneous Catalysis: Anchoring the imidazole scaffold onto solid supports (e.g., silica, polymers) to create recyclable heterogeneous catalysts. researchgate.net The dioxolane group offers a potential linkage point for immobilization after deprotection.
| Catalyst Type | Function of the Imidazole Scaffold | Potential Application Area |
|---|---|---|
| N-Heterocyclic Carbene (NHC) Ligands | Forms a stable carbene for metal coordination lifechemicals.com | Cross-coupling reactions, polymerization, metathesis |
| Supramolecular / Biomimetic Catalysts | Mimics active sites of enzymes, coordinates with metal ions sciopen.com | Cascade reactions, selective oxidation, hydrolysis |
| Heterogeneous Catalysts | Active site immobilized on a solid support researchgate.net | Flow chemistry, green chemical processes, simplified product purification |
| Organocatalysts | Acts as a basic or nucleophilic catalyst | Asymmetric synthesis, condensation reactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-5-(1,3-dioxolan-2-yl)-imidazole, and how can purity be validated?
- Methodology :
- Route 1 : Condensation of 1-methylimidazole with 1,3-dioxolan-2-yl precursors under acidic catalysis (e.g., using Na₂S₂O₅ in ethanol under reflux) .
- Route 2 : Cyclization reactions employing phosphoryl chloride (POCl₃) at 120°C to stabilize the dioxolane moiety .
- Validation : Use IR and NMR to confirm the imidazole ring (C=N stretch at ~1600 cm⁻¹ in IR) and dioxolane protons (δ 4.8–5.2 ppm in ¹H NMR). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Q. How can researchers resolve spectral discrepancies in characterizing substituted imidazole derivatives?
- Analytical Strategy :
- For overlapping signals in ¹H NMR (e.g., dioxolane protons vs. aromatic protons), use 2D-COSY or HSQC to assign protons to specific carbons .
- Compare experimental vs. computed IR spectra (DFT methods like B3LYP/6-31G*) to validate functional groups .
Advanced Research Questions
Q. What experimental designs are effective for probing the electrochemical behavior of this compound?
- Approach :
- Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to identify redox peaks. The dioxolane group may stabilize radical intermediates, shifting reduction potentials by 0.2–0.5 V .
- Compare with analogs lacking the dioxolane moiety to isolate its electronic effects.
Q. How does the 1,3-dioxolane ring influence the compound’s stability under hydrolytic conditions?
- Study Design :
- Conduct accelerated stability testing (pH 1–13, 40°C). Monitor degradation via HPLC-MS. The dioxolane ring is prone to acid-catalyzed hydrolysis, forming a diketone intermediate .
- Use Arrhenius kinetics (25–60°C) to calculate activation energy (Eₐ) for hydrolysis.
Q. What strategies address contradictions in biological activity data for imidazole derivatives?
- Case Analysis :
- If anti-thrombotic activity (e.g., platelet aggregation inhibition) varies between studies, verify assay conditions:
- In vitro : Use standardized platelet-rich plasma (PRP) protocols .
- In vivo : Control for metabolic differences (e.g., CYP450-mediated oxidation of the dioxolane group) .
- Cross-validate with molecular docking (e.g., AutoDock Vina) to assess binding consistency to targets like thrombin .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for this compound
| Route | Reagents/Conditions | Yield (%) | Purity Validation | Reference |
|---|---|---|---|---|
| 1 | Na₂S₂O₅, EtOH, reflux | 65–75 | ¹H NMR, IR, EA | |
| 2 | POCl₃, 120°C | 70–80 | HPLC-MS (purity >98%) |
Table 2 : Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Imidazole C=N | 1580–1620 | - | 145–155 (C=N) |
| Dioxolane ring | 1120 (C-O-C) | 4.8–5.2 (m, 4H) | 95–105 (acetal carbons) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
